2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide: is a synthetic organic compound. Its systematic name reflects its chemical structure, which consists of several functional groups. Let’s break it down:
2-(3,5-dimethylphenoxy): This part of the compound contains a phenoxy group (C₆H₅O) attached to a 3,5-dimethylphenyl ring. The dimethyl substitution enhances lipophilicity and influences its biological properties.
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]: Here, we have an amide linkage (N-C=O) connected to a piperidine ring. The piperidine moiety often plays a role in receptor binding and pharmacological activity.
acetamide: The acetamide functional group (CH₃C(O)NH₂) completes the compound.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,5-dimethylphenol with 4-methoxybenzaldehyde to form the phenoxyaldehyde intermediate. Subsequent reductive amination with piperidine yields the desired product.
Reaction Conditions:Condensation: The reaction between 3,5-dimethylphenol and 4-methoxybenzaldehyde typically occurs in an organic solvent (e.g., dichloromethane or toluene) with an acid catalyst (such as sulfuric acid).
Reductive Amination: Piperidine is added to the phenoxyaldehyde, and the reductive amination is carried out using a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
Industrial Production: The industrial-scale synthesis of this compound involves optimization of reaction conditions, scalability, and purification methods. Detailed process parameters are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic group can undergo oxidation to form quinones or other derivatives.
Reduction: Reduction of the carbonyl group (C=O) in the amide linkage may occur under specific conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinones, while reduction could lead to the corresponding amine or alcohol derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological effects due to its structural features. Research investigates its potential as an analgesic, anti-inflammatory, or antitumor agent.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It might serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of study. Potential molecular targets include receptors, enzymes, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Remember that this compound’s properties and applications are continually explored, and new findings may emerge
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-18-13-19(2)15-22(14-18)29-17-24(27)25-16-23(26-11-5-4-6-12-26)20-7-9-21(28-3)10-8-20/h7-10,13-15,23H,4-6,11-12,16-17H2,1-3H3,(H,25,27) |
InChI Key |
WWNKHHINVBSDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3)C |
Origin of Product |
United States |
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